![molecular formula C20H20N2O2S3 B2445380 (Z)-N-(2,3-dimethylphenyl)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide CAS No. 333443-09-7](/img/structure/B2445380.png)
(Z)-N-(2,3-dimethylphenyl)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide
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Description
(Z)-N-(2,3-dimethylphenyl)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C20H20N2O2S3 and its molecular weight is 416.57. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(2,3-dimethylphenyl)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(2,3-dimethylphenyl)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Carcinogenicity and Biological Evaluation
One study focused on the thiophene analogues of known carcinogens, evaluating their potential carcinogenicity through synthesis and biological assessment. These analogues, including compounds with thiophene components, were synthesized and evaluated using in vitro assays such as the Ames test and cell transformation assays, indicating potential carcinogenicity but casting doubt on their in vivo tumorigenic capability. This study highlights the importance of assessing new compounds' potential health risks before their widespread use in various applications (Ashby et al., 1978).
Antifungal Properties
Another research avenue explored the chemical properties of small molecules against the Bayoud disease pathogen in date palms, demonstrating the structure-activity relationships (SAR) for targeted molecule synthesis. This review highlighted 12 compounds with significant efficiency against the pathogen, underscoring the importance of specific pharmacophore sites for biological activity. This insight is crucial for designing new molecules with enhanced antifungal properties (Kaddouri et al., 2022).
Synthesis and Biological Importance of Bioactive Compounds
The synthesis and study of 2-(thio)ureabenzothiazoles (TBT and UBT) derivatives revealed a broad spectrum of biological activities, making these compounds significant in medicinal chemistry. This comprehensive review covered chemical aspects, synthetic methodologies, and the pharmacological activities of UBTs and TBTs, illustrating their potential as therapeutic agents (Rosales-Hernández et al., 2022).
Role in Organic Optoelectronics
The application of certain compounds in organic optoelectronics was reviewed, with a focus on the development of BODIPY-based materials for OLEDs. This review highlighted the structural design and synthesis of these materials, their application in OLED devices, and the potential for future developments in 'metal-free' infrared emitters (Squeo & Pasini, 2020).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S3/c1-13-6-3-8-16(14(13)2)21-18(23)9-4-10-22-19(24)17(27-20(22)25)12-15-7-5-11-26-15/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,21,23)/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLVUELUFNMCSA-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.